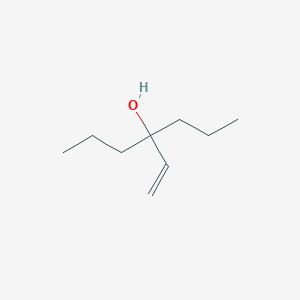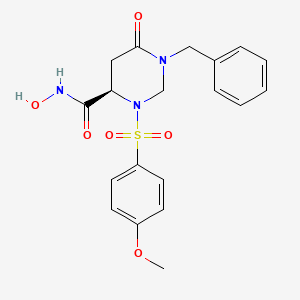![molecular formula C15H22N4O4 B8509376 tert-butyl N-[1-(3-nitropyridin-4-yl)piperidin-3-yl]carbamate](/img/structure/B8509376.png)
tert-butyl N-[1-(3-nitropyridin-4-yl)piperidin-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[1-(3-nitropyridin-4-yl)piperidin-3-yl]carbamate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a nitropyridine moiety, and a piperidinylcarbamate structure
Preparation Methods
The synthesis of tert-butyl 1-(3-nitropyridin-4-yl)piperidin-3-ylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the nitropyridine moiety: This step involves nitration reactions to introduce the nitro group onto the pyridine ring.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
tert-butyl N-[1-(3-nitropyridin-4-yl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitropyridine moiety.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl N-[1-(3-nitropyridin-4-yl)piperidin-3-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of tert-butyl 1-(3-nitropyridin-4-yl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets. The nitropyridine moiety can participate in electron transfer reactions, while the piperidinylcarbamate structure can interact with biological macromolecules such as proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to tert-butyl 1-(3-nitropyridin-4-yl)piperidin-3-ylcarbamate include:
tert-Butyl 1-(3-nitropyridin-2-yl)piperidin-3-ylcarbamate: Differing in the position of the nitro group on the pyridine ring.
tert-Butyl 1-(3-chloropyridin-4-yl)piperidin-3-ylcarbamate: Featuring a chloro group instead of a nitro group.
tert-Butyl 1-(3-aminopyridin-4-yl)piperidin-3-ylcarbamate: Featuring an amino group instead of a nitro group.
The uniqueness of tert-butyl 1-(3-nitropyridin-4-yl)piperidin-3-ylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H22N4O4 |
|---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
tert-butyl N-[1-(3-nitropyridin-4-yl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)17-11-5-4-8-18(10-11)12-6-7-16-9-13(12)19(21)22/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,17,20) |
InChI Key |
XSOLWNRDLFVAFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(2,2-Diethoxyethoxy)but-3-en-1-yl]cyclopropane](/img/structure/B8509293.png)

![3-[(4-Methylphenyl)hydrazono]pentane-2,4-dione](/img/structure/B8509314.png)
![2-Thioxo-[1,3]dithiole-4-carboxylic acid methyl ester](/img/structure/B8509328.png)

![Rel-(1R,4S)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B8509342.png)





![6-Phenylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B8509365.png)


